![molecular formula C28H22O4S B371312 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate CAS No. 331459-78-0](/img/structure/B371312.png)
4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate” is a chemical compound with the linear formula C28H22O4S . It has a molecular weight of 454.549 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. Its molecular weight is 454.54 , but other properties like melting point, boiling point, and density are not provided.Applications De Recherche Scientifique
Analytical Methods for Antioxidant Activity Evaluation
The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. Techniques like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH assays are essential for determining the antioxidant activity of complex samples. These methods, based on spectrophotometry, assess the kinetics of chemical reactions involving antioxidants, providing insights into their effectiveness and mechanism of action. The application of electrochemical biosensors alongside these chemical methods offers a comprehensive approach to understanding antioxidant processes, potentially applicable in analyzing compounds like 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate (Munteanu & Apetrei, 2021).
Occurrence and Fate of Parabens in Aquatic Environments
Parabens, including compounds with structures similar to 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate, are widely used as preservatives in various products. Their biodegradability and the presence in aquatic environments highlight the need for understanding their environmental impact. Studies on parabens' occurrence, degradation, and potential formation of halogenated by-products underline the necessity for continuous monitoring and evaluation of their effects on aquatic ecosystems (Haman et al., 2015).
Advanced Oxidation Processes for Degradation of Acetaminophen
The degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) provides a model for understanding how complex organic compounds can be effectively broken down in the environment. This research outlines the pathways, by-products, and biotoxicity of degradation processes, offering a foundation for studying the degradation mechanisms of similar compounds (Qutob et al., 2022).
ABTS/PP Decolorization Assay for Antioxidant Capacity
The ABTS assay, a widely used method for assessing antioxidant capacity, demonstrates the chemical interactions and reaction pathways antioxidants undergo, which could be relevant for compounds like 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate. This review provides insight into the specific reactions of antioxidants with the ABTS radical cation, shedding light on the comparative analysis of antioxidant activities and their implications for various fields (Ilyasov et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
[4-[4-(4-methylbenzoyl)oxyphenyl]sulfanylphenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O4S/c1-19-3-7-21(8-4-19)27(29)31-23-11-15-25(16-12-23)33-26-17-13-24(14-18-26)32-28(30)22-9-5-20(2)6-10-22/h3-18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKRNIMOQHQFGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,3-Difluoro-4-pentylphenyl)-2-{[4-(octyloxy)phenyl]ethynyl}pyrimidine](/img/structure/B371229.png)
![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)
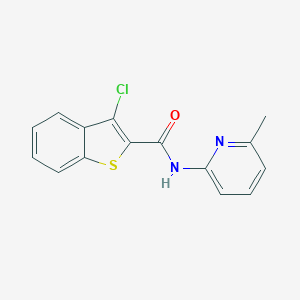

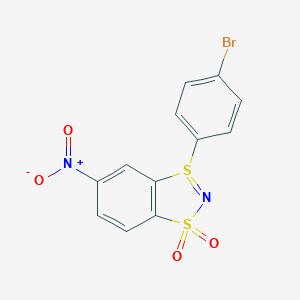
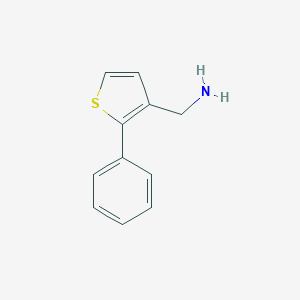
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)
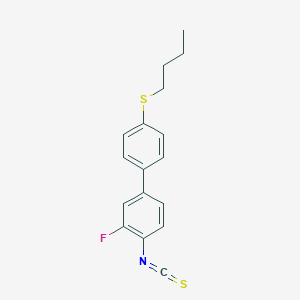
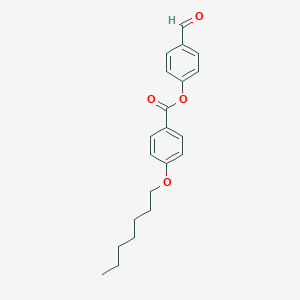
![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)
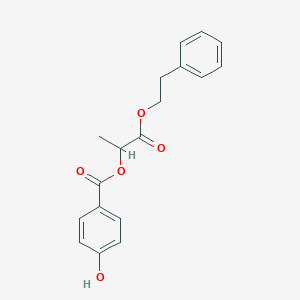

![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)